[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine
Description
[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine is a primary amine featuring a cyclohexane ring substituted with a piperidine moiety (a six-membered ring containing one nitrogen atom) and a methyl group at the 4-position. The compound is structurally characterized by a cyclohexyl backbone, a piperidine ring (tertiary amine), and a primary amine group attached via a methylene bridge.
Key properties include:
- Molecular Formula: Estimated as C₁₃H₂₅N₂ (based on structural analysis).
- Purity: Typically ≥95% in commercial listings .
- Potential Applications: Likely explored as a pharmaceutical intermediate, given structural similarities to other cyclohexyl-piperidine derivatives used in drug synthesis (e.g., kinase inhibitors in ) .
Properties
IUPAC Name |
(4-methyl-1-piperidin-1-ylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-5-7-13(11-14,8-6-12)15-9-3-2-4-10-15/h12H,2-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZDBCSSRCSJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine typically involves the reaction of 4-methylpiperidine with cyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine or cyclohexylmethyl compounds .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine serves as an essential building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.
Reactions and Mechanisms:
- Oxidation: The compound can be oxidized to form N-oxides using agents like hydrogen peroxide.
- Reduction: It can be reduced to amine derivatives using lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution can occur with alkyl halides or acyl chlorides, leading to diverse functionalized products.
Biological Research
Potential Biological Activities:
Research indicates that this compound exhibits antimicrobial and antiviral properties. Studies have shown its effectiveness against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
Case Study Example:
In a study investigating kappa opioid receptor antagonists, compounds structurally related to this compound demonstrated promising antidepressant-like effects in animal models, highlighting its potential in neuropharmacology .
Medicinal Applications
Therapeutic Potential:
Ongoing research is focused on the therapeutic applications of this compound for treating neurological disorders. Its interaction with specific receptors may modulate neurotransmitter systems, offering new avenues for drug development.
| Therapeutic Area | Potential Application | Mechanism of Action |
|---|---|---|
| Neurology | Treatment of depression | Kappa opioid receptor modulation |
| Infectious Diseases | Antimicrobial agent | Disruption of bacterial cell function |
Industrial Applications
Material Science:
In industrial settings, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its properties make it suitable for developing new materials with enhanced performance characteristics.
Production Methods:
The compound is synthesized using large-scale methods such as continuous flow reactors, ensuring high efficiency and product consistency. Advanced purification techniques like chromatography are employed to achieve high purity levels.
Mechanism of Action
The mechanism of action of [(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
Compound 289 : (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine :
- Molecular Weight : Higher (~238.4 g/mol) due to the methylene-linked primary amine.
- Reactivity : The primary amine group offers distinct reactivity (e.g., nucleophilic substitution) compared to tertiary amines in piperazine derivatives.
Cyclohexyl-Piperidine Amines with Varied Substituents
QY-6188 : [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride
- Structure : Cyclohexyl-piperidine core with a primary amine and hydrochloride salt.
- Key Differences :
QZ-5098 : N-Methyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]amine
Comparison with CO₂ Capture Amines
Methyl Diethanol Amine (MDEA):
- Structure: Tertiary amine with two ethanol groups.
- Application : Used in activated MDEA-impregnated mesoporous carbon (aMDEA-MC) for CO₂ adsorption (2.63 mmol/g capacity) .
- Key Differences: Tertiary amine in MDEA reacts more slowly with CO₂ than primary/secondary amines.
Physicochemical and Functional Properties
Biological Activity
[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
1. Receptor Interactions
This compound has been studied for its interaction with various receptors, particularly in the central nervous system (CNS). It shows affinity for cannabinoid receptors, which are implicated in pain modulation and neuroprotection. Research indicates that this compound may act as a selective antagonist or inverse agonist at the CB1 receptor, influencing neurotransmitter release and neuronal excitability .
2. Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages, suggesting its potential as an anti-inflammatory agent .
3. Antioxidant Properties
Research has demonstrated that this compound possesses antioxidant activity, effectively scavenging free radicals and reducing oxidative stress in cellular models . This activity is critical for its potential therapeutic applications in conditions associated with oxidative damage.
Therapeutic Uses
The biological activities of this compound suggest several therapeutic applications:
- Pain Management : Due to its interaction with cannabinoid receptors, it may be beneficial in treating chronic pain conditions.
- Neuroprotection : Its antioxidant properties could protect neurons from damage due to oxidative stress.
- Anti-inflammatory Treatments : The ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of this compound on LPS-stimulated macrophages. The results indicated a significant reduction in the levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 50 | 80 |
Case Study 2: Antioxidant Activity
In another study assessing antioxidant activity using the DPPH assay, this compound showed an IC50 value indicating effective radical scavenging ability.
| Compound | IC50 (μM) |
|---|---|
| This compound | 30 |
| Standard Antioxidant (Ascorbic Acid) | 25 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine, and how are intermediates characterized?
- Methodology : The compound can be synthesized via reductive amination or hydrogenation of dibenzyl-protected precursors. For example, a European patent (EP 3,912,345) describes:
Starting with (1R,4R)- or (1S,4S)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine.
Catalytic hydrogenation (H₂, Pd/C) removes benzyl groups to yield enantiopure 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine intermediates (m/z 198 [M+H]+ via ESI-MS) .
Subsequent reactions (e.g., coupling with spirocyclic pyrazino-pyrrolopyrimidines) yield final products, confirmed by ¹H NMR (e.g., δ 1.2–3.8 ppm for cyclohexyl protons) and MS (m/z 452 [M+H]+) .
- Key Considerations : Use chiral resolution techniques (e.g., chiral HPLC) to separate enantiomers if stereochemical purity is critical.
Q. How is structural confirmation achieved for this compound?
- Analytical Workflow :
- Mass Spectrometry (MS) : ESI+ mode detects the molecular ion (e.g., m/z 198 for intermediates) and confirms molecular weight .
- ¹H NMR : Assign peaks based on cyclohexyl (δ 1.2–2.5 ppm), piperidinyl (δ 2.6–3.2 ppm), and methyl group (δ 1.0 ppm) environments. Coupling constants (J) resolve axial/equatorial conformers .
- Elemental Analysis : Validate C, H, N content (±0.3% deviation).
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what challenges arise in enantiomer separation?
- Strategies :
- Use enantiopure starting materials (e.g., (1R,4R)- or (1S,4S)-dibenzyl precursors) to avoid racemization .
- Chiral additives (e.g., (R)-BINOL) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) enhance stereoselectivity.
- Challenges :
- Racemization during deprotection (e.g., hydrogenolysis). Monitor via polarimetry or chiral HPLC .
- Data from EP 3,912,345 shows distinct ¹H NMR shifts for (1R,4R) vs. (1S,4S) enantiomers (e.g., δ 3.4 ppm vs. 3.1 ppm for axial protons) .
Q. What contradictions exist in characterizing this compound’s adsorption properties, and how can they be resolved?
- Case Study : CO₂ adsorption studies on similar amines (e.g., methyl diethanol amine, MDEA) reveal:
- Trade-offs : Higher amine loading (e.g., 43 wt.% MDEA) increases CO₂ capacity (2.63 mmol/g) but reduces BET surface area (43% loss) and pore volume .
- Mechanistic Insight : Chemisorption (amine-CO₂ carbamate formation) dominates over physisorption, validated by FTIR (C-N stretch at 1031 cm⁻¹) .
- Recommendations : For [(4-Methyl...]amine, combine gravimetric adsorption with in situ FTIR to distinguish chemisorption/physisorption contributions.
Q. How can computational modeling guide the design of [(4-Methyl...]amine derivatives for biological targets?
- Methods :
- Docking Studies : Use AutoDock Vina to predict binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs).
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays (e.g., see pyrazolo[3,4-d]pyrimidine derivatives in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
